

sinapinic acid chemical properties and structure

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Compound of Interest

Compound Name: Sinapinic acid

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Sinapinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapinic acid, a naturally occurring hydroxycinnamic acid, is a member of the phenylpropanoid family.[1] Widely distributed in the plant kingdom, it is found in fruits, vegetables, cereal grains, and oilseed crops.[2] This document provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies of **sinapinic acid**, tailored for professionals in research and drug development.

Chemical Structure and Properties

Sinapinic acid, with the IUPAC name (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid, possesses a cinnamic acid backbone substituted with one hydroxyl and two methoxy groups on the phenyl ring.[3] This structure contributes to its notable antioxidant properties and its utility as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. [2][4]

The trans-isomer is the most common form.[5] The key functional groups—a carboxylic acid, a phenolic hydroxyl group, and two methoxy groups—dictate its chemical reactivity and solubility characteristics.[6]

Physicochemical Properties

A summary of the key physicochemical properties of **sinapinic acid** is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Sinapinic Acid**

Property	Value	Reference(s)
Appearance	Yellow to tan crystalline powder	[7]
Molecular Formula	C ₁₁ H ₁₂ O ₅	[1][8]
Molecular Weight	224.21 g/mol	[1][8]
Melting Point	192-205 °C (with decomposition)	[1][7][9][10]
Boiling Point	~403.4 - 490.0 °C at 760 mmHg	[7][9][11]
Density	~1.3 g/cm ³	[9][11]
pKa (predicted)	3.41 (Strongest Acidic)	[12]

Table 2: Solubility of **Sinapinic Acid**

Solvent	Solubility	Reference(s)
Water	7082 mg/L @ 25 °C (estimated), sparingly soluble	[7][13]
Ethanol	Soluble, especially when hot	[2][7][14]
Methanol	Soluble	
Dimethyl Sulfoxide (DMSO)	~10 mg/mL, 100 mg/mL	[2][15][16]
Dimethylformamide (DMF)	~10 mg/mL	[15]
Dioxane	1 g/10 mL (hot)	[13][17]
Acetonitrile/Water (50:50) with 0.1% TFA	Saturated solution	[8]

Table 3: Spectral Properties of **Sinapinic Acid**

Spectral Data	Wavelengths/Shifts	Reference(s)
UV-Vis (λ_{max})	~303-329 nm (in various solvents)	[15][18][19]
^1H NMR (DMSO- d_6)	δ 12.10 (s, 1H), 8.88 (s, 1H), 7.47 (d, J = 15.9 Hz, 1H), 6.97 (s, 2H), 6.40 (d, J = 15.9 Hz, 1H), 3.78 (s, 6H)	
^{13}C NMR (D_2O)	δ 178.717, 150.143, 144.046, 138.029, 129.492, 124.415, 107.631, 58.689	

Experimental Protocols

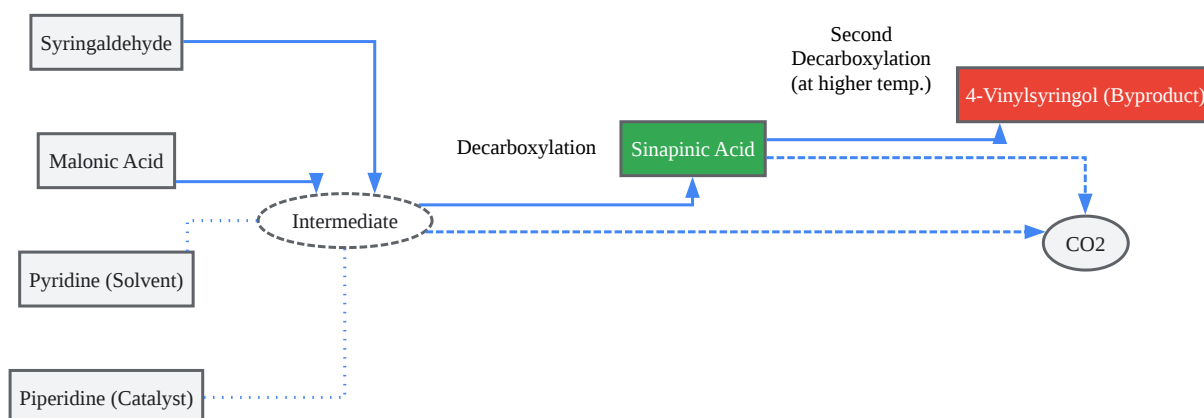
This section details methodologies for the synthesis, purification, and analysis of **sinapinic acid**.

Synthesis via Knoevenagel-Doebner Condensation

Sinapinic acid can be synthesized from syringaldehyde and malonic acid through a Knoevenagel-Doebner condensation.[9][11][16]

Protocol:

- Dissolve malonic acid (2 equivalents) in pyridine.
- Add syringaldehyde (1 equivalent) and piperidine (as a catalyst) to the solution.
- Heat the reaction mixture. The temperature can be optimized to maximize the yield of **sinapinic acid** and minimize the formation of the byproduct 4-vinylsyringol. A temperature around 70°C for 2.5 hours has been shown to be effective.[11][16]
- After the reaction is complete, remove the pyridine under reduced pressure.
- The residue can then be worked up, for example, by dissolving in a saturated aqueous solution of sodium bicarbonate and then acidifying to precipitate the **sinapinic acid**. [9]



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Knoevenagel-Doebner condensation for **sinapinic acid** synthesis.

Purification by Recrystallization

For the purification of solid organic compounds like **sinapinic acid**, recrystallization is a common and effective method.

General Protocol:

- **Solvent Selection:** Choose a suitable solvent in which **sinapinic acid** is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or aqueous ethanol mixtures are often good choices.
- **Dissolution:** Dissolve the impure **sinapinic acid** in a minimum amount of the hot solvent to form a saturated solution.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- **Collection of Crystals:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- **Drying:** Dry the crystals, for instance, in a desiccator or a vacuum oven, to remove any residual solvent.

Analytical Procedures

Protocol:

- Prepare a stock solution of **sinapinic acid** of a known concentration in a suitable solvent (e.g., ethanol, methanol, or a water/acetonitrile mixture).
- From the stock solution, prepare a series of dilutions to the desired concentrations for analysis.

- Use a quartz cuvette to measure the absorbance of the solutions using a UV-Vis spectrophotometer, scanning across a relevant wavelength range (e.g., 200-400 nm) to determine the absorbance maximum (λ_{max}).

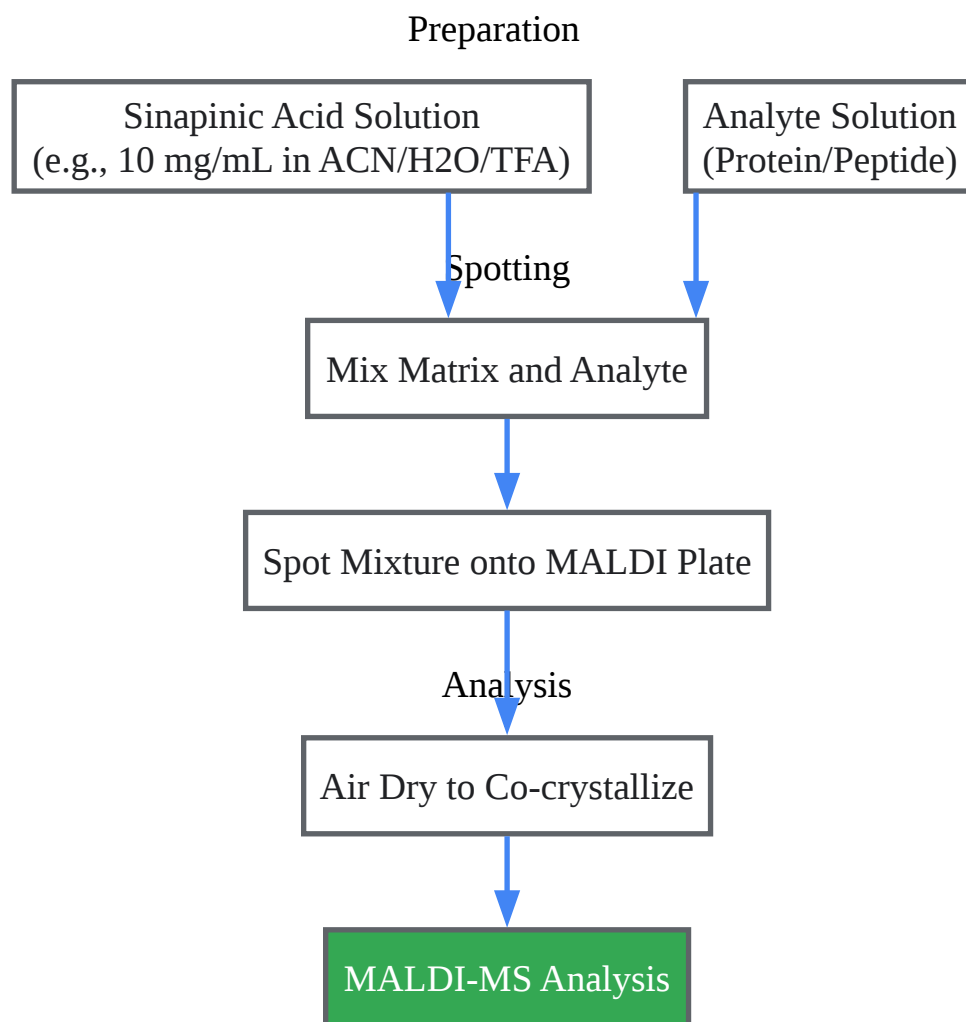
Protocol:

- Weigh approximately 5-25 mg of purified **sinapinic acid** for ^1H NMR or 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube and ensure the solution is homogeneous.

Sinapinic acid is a widely used matrix for the analysis of proteins and peptides by MALDI mass spectrometry.[8]

Dried Droplet Method Protocol:

- Prepare a stock solution of **sinapinic acid** (e.g., 10 mg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
- Mix the matrix solution with the analyte solution (e.g., protein or peptide sample), typically in a 1:1 ratio.
- Spot a small volume (0.5-1 μL) of the mixture onto the MALDI target plate.
- Allow the spot to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.
- The plate is then ready for analysis in the mass spectrometer.



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Workflow for using **sinapinic acid** as a MALDI matrix.

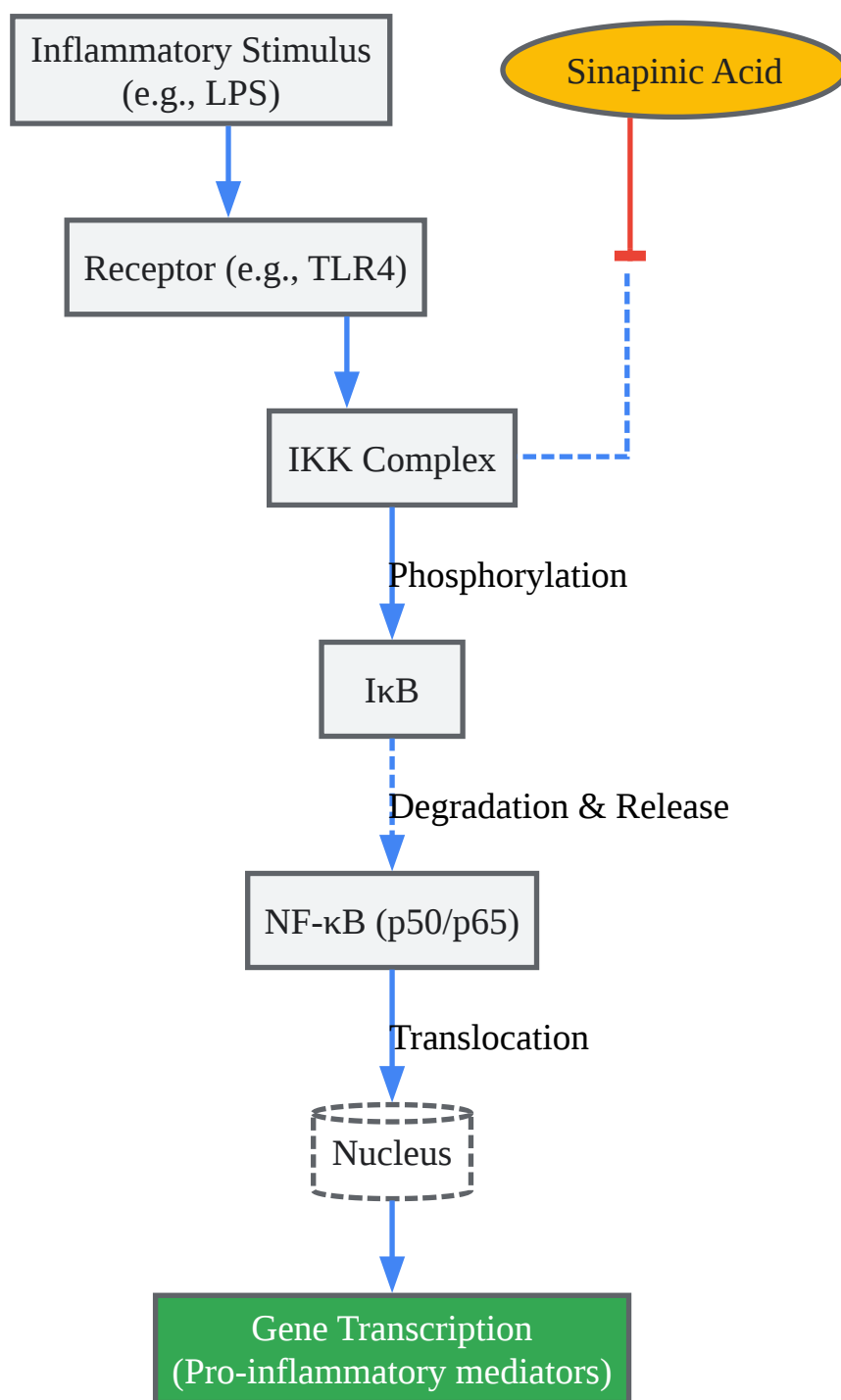
Biological Activity and Signaling Pathways

Sinapinic acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its mechanisms of action involve the modulation of several key signaling pathways.

Inhibition of NF- κ B Signaling

Nuclear factor-kappa B (NF- κ B) is a crucial transcription factor involved in inflammatory responses. Some studies suggest that **sinapinic acid** can inhibit the activation of NF- κ B.^[10]

The canonical pathway of NF- κ B activation involves the phosphorylation and subsequent degradation of its inhibitor, I κ B, allowing the p50/p65 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Sinapinic acid** may interfere with this cascade, although the precise point of inhibition is a subject of ongoing investigation.

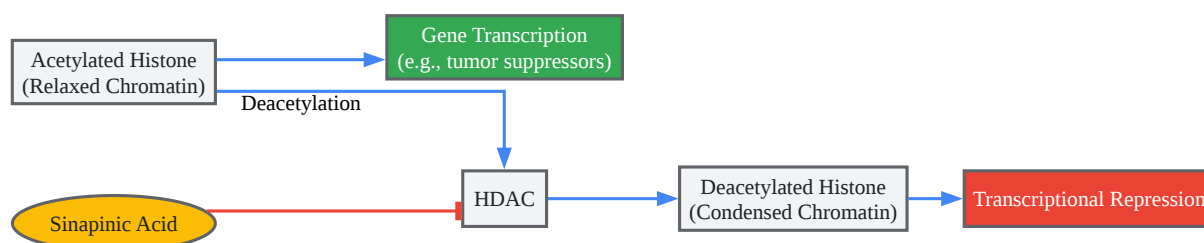


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Potential inhibition of the NF- κ B signaling pathway by **sinapinic acid**.

Histone Deacetylase (HDAC) Inhibition

Sinapinic acid has been identified as an inhibitor of histone deacetylases (HDACs), with a reported IC_{50} of 2.27 mM.[2][10] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, **sinapinic acid** promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of genes, including those involved in cell cycle arrest and apoptosis. This mechanism is thought to contribute to its anti-cancer properties.

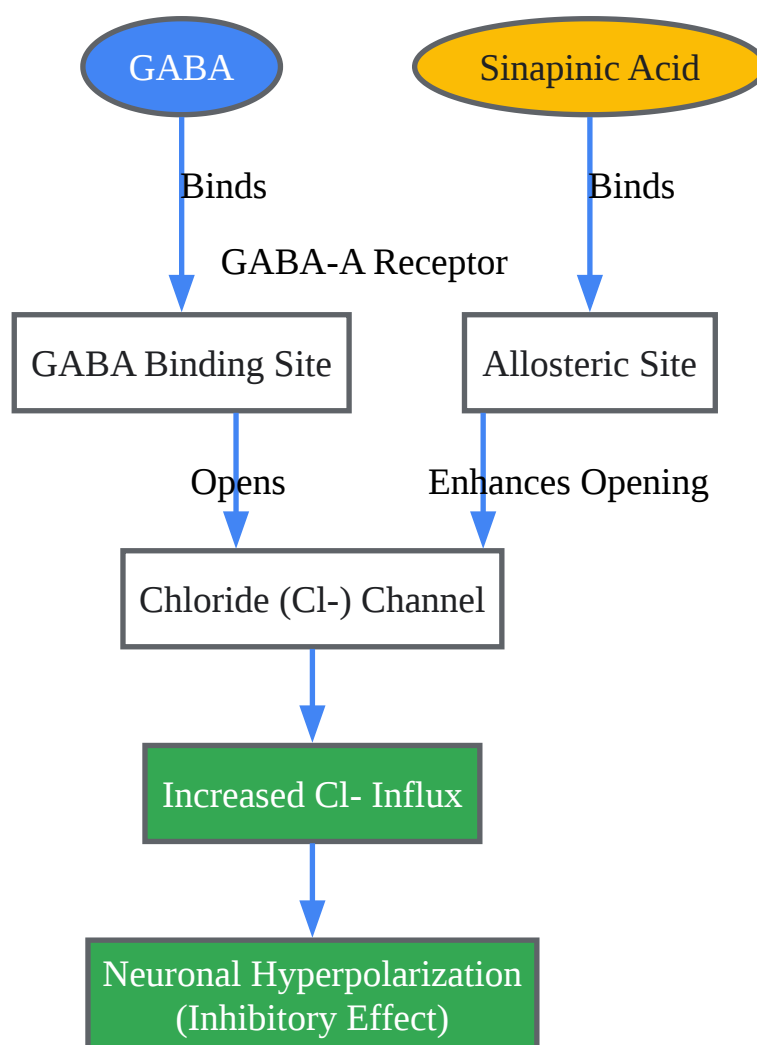


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Mechanism of HDAC inhibition by **sinapinic acid**.

Modulation of GABA-A Receptors

The anxiolytic effects of **sinapinic acid** are believed to be mediated through its interaction with the GABAergic system.[10] Specifically, it has been shown to act as a positive allosteric modulator of GABA-A receptors.[7] GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. Positive allosteric modulators like **sinapinic acid** bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and increasing the chloride ion flow. This action is reversed by GABA-A receptor antagonists such as flumazenil and bicuculline.[7]



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Positive allosteric modulation of GABA-A receptor by **sinapinic acid**.

Conclusion

Sinapinic acid is a versatile phenolic compound with well-characterized chemical and physical properties. Its utility in analytical techniques such as MALDI-MS is well-established, and its biological activities, including the modulation of key signaling pathways like NF- κ B, HDAC, and GABA-A receptors, make it a compound of significant interest for further research and potential therapeutic applications. The experimental protocols provided herein offer a practical guide for the synthesis, purification, and analysis of **sinapinic acid** in a laboratory setting.

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